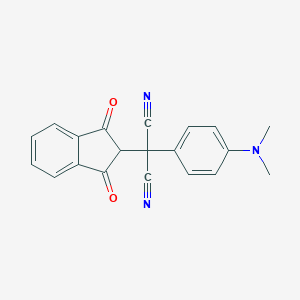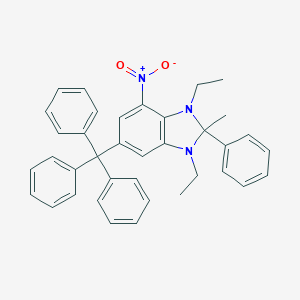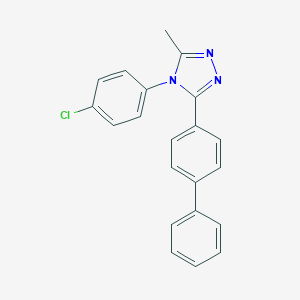
2-(4-Nitrophenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Nitrophenyl)propanamide is an organic compound with the molecular formula C9H10N2O3 It is characterized by a propionamide group attached to a 4-nitrophenyl ring
Synthetic Routes and Reaction Conditions:
Nitration of Propionamide: One common method involves the nitration of propionamide derivatives. The reaction typically uses concentrated nitric acid and sulfuric acid as catalysts to introduce the nitro group at the para position of the phenyl ring.
Amidation Reaction: Another method involves the amidation of 4-nitrobenzoyl chloride with propionamide under basic conditions. This reaction often uses a base such as triethylamine to facilitate the formation of the amide bond.
Industrial Production Methods: Industrial production of this compound generally follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity. Safety measures are crucial due to the handling of strong acids and bases.
Types of Reactions:
Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst or sodium dithionite.
Substitution: The compound can undergo nucleophilic aromatic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.
Oxidation: Although less common, the compound can be oxidized further to introduce additional functional groups.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon, sodium dithionite.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Strong oxidizing agents like potassium permanganate.
Major Products:
Reduction: 2-(4-Aminophenyl)propionamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Products with additional oxygen-containing functional groups.
Scientific Research Applications
2-(4-Nitrophenyl)propanamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable starting material for various chemical transformations.
Biology: The compound is studied for its potential biological activities. Derivatives of this compound have been investigated for their antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate. Its derivatives may serve as lead compounds for the development of new pharmaceuticals.
Industry: It is used in the production of dyes, pigments, and other materials. Its chemical properties make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 2-(4-Nitrophenyl)propanamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, potentially leading to therapeutic effects.
Comparison with Similar Compounds
2-(4-Nitrophenyl)acetic acid: Similar structure but with an acetic acid group instead of a propionamide group.
4-Nitrobenzamide: Lacks the propionamide side chain but has a similar nitrophenyl core.
2-(4-Aminophenyl)propionamide: The reduced form of 2-(4-Nitrophenyl)propanamide.
Uniqueness: this compound is unique due to its specific combination of a nitrophenyl group and a propionamide side chain. This structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H10N2O3 |
|---|---|
Molecular Weight |
194.19 g/mol |
IUPAC Name |
2-(4-nitrophenyl)propanamide |
InChI |
InChI=1S/C9H10N2O3/c1-6(9(10)12)7-2-4-8(5-3-7)11(13)14/h2-6H,1H3,(H2,10,12) |
InChI Key |
RZSOHJGEQPWDSC-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=C(C=C1)[N+](=O)[O-])C(=O)N |
Canonical SMILES |
CC(C1=CC=C(C=C1)[N+](=O)[O-])C(=O)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(acetyloxy)-4-[(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]phenyl acetate](/img/structure/B274260.png)


![(6E)-6-[[2-(4-methylphenyl)hydrazinyl]methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B274264.png)
![N-{4-[(3,4-dimethoxybenzylidene)amino]phenyl}acetamide](/img/structure/B274267.png)
![6-(3-[1,1'-biphenyl]-4-ylacryloyl)-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B274279.png)
![N-[3-(4-nitrophenyl)-2-propenylidene]-9H-fluoren-2-amine](/img/structure/B274282.png)
![2-(4-chlorophenyl)-10H-indeno[1,2-g]quinoline](/img/structure/B274283.png)
![3-[1,1'-biphenyl]-4-yl-5-(2-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole](/img/structure/B274284.png)


![N1,N4-BIS[4-(1,1,2,2-TETRAFLUOROETHOXY)PHENYL]BENZENE-1,4-DICARBOXAMIDE](/img/structure/B274288.png)

